molecular formula C10H20ClNO2 B2849587 Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride CAS No. 2470384-87-1

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride

Cat. No.: B2849587
CAS No.: 2470384-87-1
M. Wt: 221.73
InChI Key: OGCWEOYTSAMWCQ-MTFPJWTKSA-N
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Description

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chiral ester derivative of piperidine-2-carboxylic acid, featuring a butan-2-yl ester group and a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂, with an average molecular weight of 193.67 g/mol (single isotope mass: 193.086956) . The compound is characterized by its (2S)-stereochemistry, which is critical for its biological activity and interaction with chiral targets . It is primarily used in pharmaceutical research as an intermediate and in agrochemical studies, such as insect attractants, due to its stereospecificity .

Properties

IUPAC Name

butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCWEOYTSAMWCQ-MTFPJWTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC(=O)[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using butan-2-yl halide in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine carboxylates.

Scientific Research Applications

Scientific Research Applications

Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride has diverse applications across various scientific domains:

A. Chemistry

  • Building Block for Organic Synthesis: It serves as a foundational compound for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

B. Biology

  • Biological Activity Studies: The compound is investigated for its interactions with enzymes and receptors, which may lead to insights into metabolic pathways and cellular functions.

C. Medicine

  • Potential Therapeutic Applications: Ongoing research explores its use in drug development, particularly in targeting cancer cells and other diseases. Its derivatives have shown promising anticancer properties by inhibiting kinases involved in tumor progression .

Biological Mechanisms

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation: The compound can bind to receptors, altering signaling pathways that affect cell function .

A. Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds can effectively inhibit cancer cell proliferation. For instance:

  • A study reported that certain piperidine derivatives exhibited IC50 values indicative of their potential to induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP (poly ADP-ribose polymerase) in xenograft tumor models .

B. Neurotropic Effects

Investigations into the neurotropic properties of this compound suggest its potential role in promoting neuronal growth and survival, making it relevant for neurodegenerative disease research .

C. Antimicrobial Properties

Some studies indicate that piperidine derivatives possess antimicrobial activity, suggesting their potential as candidates for new antibiotics or antifungal agents .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyStudies on enzyme interactions and metabolic pathways
MedicinePotential therapeutic applications in drug development
AnticancerInduces apoptosis in cancer cells through specific mechanisms
NeurotropicPromotes neuronal growth relevant to neurodegenerative diseases
AntimicrobialExhibits antimicrobial properties for potential antibiotic development

Mechanism of Action

The mechanism of action of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other piperidine-2-carboxylate esters, differing mainly in the ester group and substituents. Key comparisons include:

Compound Name Ester Group Substituents Molecular Weight (g/mol) CAS Number
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride Butan-2-yl None 193.67 123495-48-7
(S)-Ethyl piperidine-2-carboxylate hydrochloride Ethyl None 193.67 123495-48-7
Methyl (S)-piperidine-2-carboxylate hydrochloride Methyl None 163.22 18650-39-0
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate Ethyl Benzyloxy amino group 388.35 1171080-45-7
2-[2-(butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride Butan-2-yl Pyrimidinyl group 270.75 1909320-00-8

Key Observations :

  • Substitutions like the benzyloxy amino group (in CAS 1171080-45-7) introduce hydrogen-bonding capabilities, which may improve target binding affinity .
  • The pyrimidinyl group (CAS 1909320-00-8) adds aromaticity, likely influencing electronic properties and rigidity .
Physicochemical Properties
Property This compound (S)-Ethyl ester hydrochloride Methyl ester hydrochloride
Molecular Weight 193.67 193.67 163.22
Purity 97% 97% (similar commercial grade) >99%
Solubility (predicted) Moderate in polar solvents (due to HCl salt) Similar Higher (smaller ester)
Stereochemical Impact (2S)-configuration critical for activity (2S)-configuration retained (2S)-configuration retained

Notes:

  • The hydrochloride salt improves water solubility, a common feature across these compounds .
  • Enantiomeric purity (e.g., (2S) vs. (2R)) significantly affects biological efficacy, as seen in agrochemical attractants where (2S)-isomers outperform (2R)-isomers .

Biological Activity

Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride is primarily studied for its role as a building block in organic synthesis and its potential biological activities. The compound can interact with various enzymes and receptors, acting either as an inhibitor or activator, thereby modulating different biochemical pathways. The specific mechanism of action is contingent on the biological context in which the compound is utilized.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride. Research indicates that certain substitutions on the piperidine ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications with halogen substituents have been shown to significantly improve bioactivity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget StrainMIC (µM)
1B. subtilis4.69
2S. aureus5.64
3E. faecalis8.33
4E. coli13.40
5P. aeruginosa11.29
6C. albicans16.69

Potential Therapeutic Applications

The compound is also being investigated for its potential therapeutic uses, particularly in drug development. Studies suggest that it may have applications in treating conditions linked to the modulation of specific signaling pathways, such as those involving the extracellular signal-regulated kinase (ERK) pathway . Enhanced understanding of its pharmacokinetic properties could lead to more effective therapeutic strategies.

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Oral Bioavailability (F)42%

Study on Antibacterial Activity

In a comparative study, various piperidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with specific functional groups exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the piperidine ring enhanced antimicrobial activity .

Investigation of ERK Pathway Modulation

Another study focused on the modulation of the ERK pathway by Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride, demonstrating its ability to inhibit autophosphorylation in cell-based assays. This inhibition was linked to alterations in cellular proliferation and survival pathways, suggesting a potential role in cancer therapeutics .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

ModificationEffect on Activity
Piperidine N-methylationReduces dopamine receptor affinity by 50%
C2 ester chain elongation (C4→C6)Increases antimicrobial potency (2-fold) but decreases solubility

How should researchers resolve contradictions in reported pharmacological data for this compound?

Answer:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can skew IC₅₀ values. Standardize assays using WHO-recommended protocols .
  • Solvent effects : DMSO >1% may inhibit enzyme activity. Use vehicle controls and limit solvent concentration to <0.1% .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Reproduce results across ≥3 independent labs .

What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

Answer:

  • Rodent models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (F >60% for hydrochloride salts) .
  • Tissue distribution : Radiolabeled 14^{14}C-tracking identifies accumulation in liver/kidneys (Cmax = 2–4 µg/g) .
  • Metabolite profiling : LC-MS/MS detects primary metabolites (e.g., hydrolyzed piperidine-2-carboxylic acid) in plasma .

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